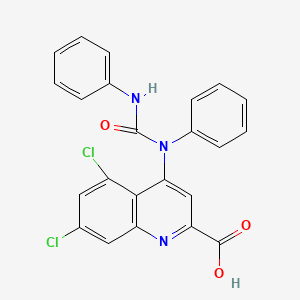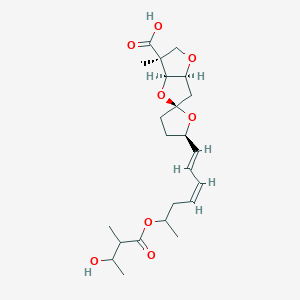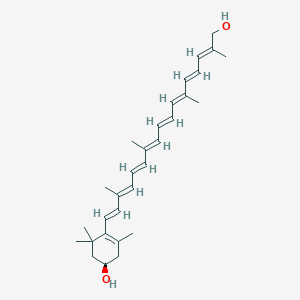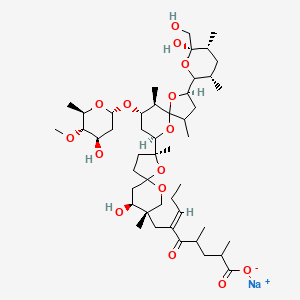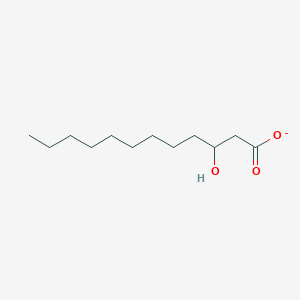
3-Hydroxylaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxylaurate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxylauric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a medium-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from a dodecanoate. It is a conjugate base of a 3-hydroxylauric acid.
Wissenschaftliche Forschungsanwendungen
Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), including compounds like poly 3-hydroxybutyrate and its copolymers, have significant applications in tissue engineering. They are used to develop medical devices like sutures, cardiovascular patches, and bone marrow scaffolds. The properties of PHAs, such as biodegradability and mechanical strength, make them suitable for these applications (Chen & Wu, 2005).Biodegradable Polymer Research
Research on poly(3-hydroxybutyrate) (PHB) focuses on its use as a biodegradable polymer. PHB's applications include its use in biomedicine and environmental solutions. Its fundamental structure, property relationships, and biodegradation kinetics make it an important focus in the field of biodegradable materials (Artsis et al., 2010).Biobased Chemical Production
3-Hydroxypropionic acid (3-HP), a related compound, is used in the biological production of valuable chemicals from glucose or glycerol. This compound is a platform chemical with applications in synthesizing novel polymer materials and other derivatives (Kumar et al., 2013).Biodegradation and Environmental Applications
PHAs, which include 3-hydroxypropionate-containing polyesters, are studied for their biodegradation in natural environments. Their degradation involves specific microorganisms, and the influence of abiotic and biotic factors on this degradation is a key area of research (Mergaert et al., 1992).Nerve Cell Differentiation and Regeneration
Research has indicated that scaffolds made from terpolyesters of 3-hydroxyalkanoates, including 3-hydroxybutyrate and 3-hydroxyhexanoate, promote the differentiation of human bone marrow mesenchymal stem cells into nerve cells, suggesting potential applications in nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).
Eigenschaften
Molekularformel |
C12H23O3- |
|---|---|
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
3-hydroxydodecanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/p-1 |
InChI-Schlüssel |
MUCMKTPAZLSKTL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC(CC(=O)[O-])O |
Kanonische SMILES |
CCCCCCCCCC(CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



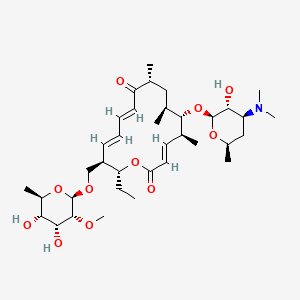
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate](/img/structure/B1260106.png)
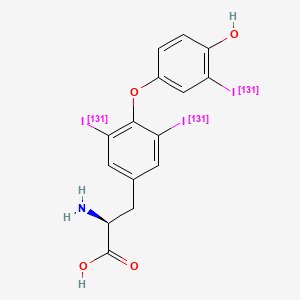
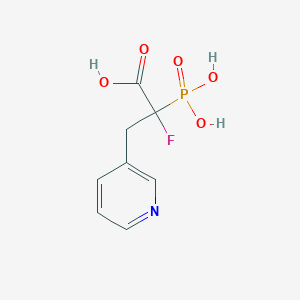


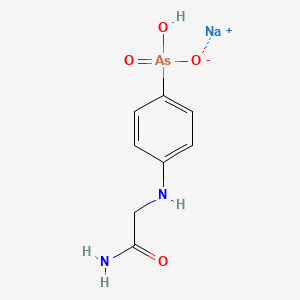
![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)
![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)
